molecular formula C21H30N2O6S B2608456 (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1235674-52-8

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2608456
CAS No.: 1235674-52-8
M. Wt: 438.54
InChI Key: LSLWNRLMTXMKFI-QPJJXVBHSA-N
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Description

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyclopropylsulfonyl group attached to a piperidine ring, which is further connected to a trimethoxyphenyl group via an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation reactions using appropriate sulfonyl chlorides.

    Coupling with the Acrylamide Moiety: The final step involves coupling the piperidine intermediate with the acrylamide moiety under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the methoxy groups.

    Reduction: Reduction reactions may target the acrylamide double bond or the sulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to saturated amides or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology

    Biochemical Probes: Used to study enzyme mechanisms or protein interactions.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic effects in treating diseases such as cancer or neurological disorders.

Industry

    Polymer Science: Used in the synthesis of specialized polymers with specific functionalities.

Mechanism of Action

The mechanism of action of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Lacks the cyclopropylsulfonyl group.

    N-(cyclopropylsulfonyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Lacks the piperidine ring.

Uniqueness

The presence of both the cyclopropylsulfonyl group and the piperidine ring in (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide imparts unique chemical and biological properties, making it a compound of interest for various research applications.

Properties

IUPAC Name

(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6S/c1-27-18-12-16(13-19(28-2)21(18)29-3)4-7-20(24)22-14-15-8-10-23(11-9-15)30(25,26)17-5-6-17/h4,7,12-13,15,17H,5-6,8-11,14H2,1-3H3,(H,22,24)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLWNRLMTXMKFI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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